molecular formula C8H7Br2NO2 B1410027 Methyl 2-(3,5-dibromopyridin-2-yl)acetate CAS No. 1806352-22-6

Methyl 2-(3,5-dibromopyridin-2-yl)acetate

Cat. No.: B1410027
CAS No.: 1806352-22-6
M. Wt: 308.95 g/mol
InChI Key: PBWMOFJQCJLZRS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3,5-dibromopyridin-2-yl)acetate typically involves the bromination of pyridine derivatives followed by esterification. One common method includes the bromination of 3,5-dibromopyridine with bromine in the presence of a catalyst, followed by the esterification of the resulting dibromopyridine with methanol in the presence of an acid catalyst .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3,5-dibromopyridin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be formed.

    Oxidation Products: Oxidized derivatives such as pyridine N-oxides.

    Reduction Products: Debrominated pyridine derivatives.

Scientific Research Applications

Methyl 2-(3,5-dibromopyridin-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(3,5-dibromopyridin-2-yl)acetate involves its interaction with specific molecular targets. The bromine atoms in the compound can participate in halogen bonding, influencing the compound’s reactivity and interaction with biological molecules. The ester group can undergo hydrolysis, releasing the active pyridine derivative, which can then interact with enzymes or receptors in biological systems .

Comparison with Similar Compounds

  • Methyl 2,4-dibromopyridine-3-acetate
  • Methyl 2,6-dibromopyridine-3-acetate
  • Methyl 3,5-dichloropyridine-2-acetate

Comparison: Methyl 2-(3,5-dibromopyridin-2-yl)acetate is unique due to the specific positioning of the bromine atoms, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for targeted research applications .

Properties

IUPAC Name

methyl 2-(3,5-dibromopyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2NO2/c1-13-8(12)3-7-6(10)2-5(9)4-11-7/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWMOFJQCJLZRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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